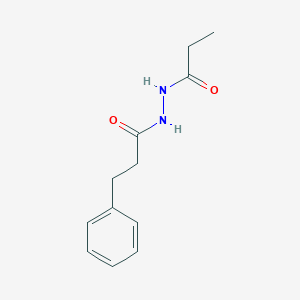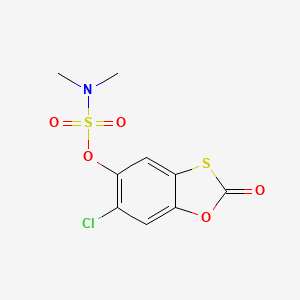![molecular formula C19H16ClN3O2 B6124859 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B6124859.png)
5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CPT or CPT-11 and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline is not fully understood. However, it has been shown to inhibit the activity of topoisomerase I, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the immune system. Additionally, it has been shown to have anti-inflammatory properties and to inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline in lab experiments is its potent antitumor and antiviral properties. This makes it a valuable tool for studying the mechanisms of cancer and viral infections. However, one of the limitations of using this compound is its toxicity, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline. One area of interest is the development of new drugs based on this compound for the treatment of cancer and viral infections. Additionally, there is interest in studying the mechanism of action of this compound in more detail, as well as its potential applications in other areas of research such as immunology and inflammation. Finally, there is interest in developing new synthesis methods for this compound that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline is a complex process that involves several steps. The first step involves the synthesis of 4-chloroaniline, which is then reacted with 2,3-dimethoxybenzaldehyde to form the intermediate product. This intermediate is then reacted with methyl acetoacetate to form the final product.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline has been extensively studied for its potential applications in scientific research. This compound has been shown to have antitumor and antiviral properties, and has been used in the development of new drugs for the treatment of cancer and viral infections.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-2H-pyrazolo[3,4-c]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-10-17-13-8-15(24-2)16(25-3)9-14(13)18(21-19(17)23-22-10)11-4-6-12(20)7-5-11/h4-9H,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATRSGZPHUDYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC(=C(C=C3C(=NC2=NN1)C4=CC=C(C=C4)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-2H-pyrazolo[3,4-c]isoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-(2-methoxyethyl)acetamide](/img/structure/B6124777.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea](/img/structure/B6124778.png)

![1-[1-(2,3-dimethoxybenzyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B6124799.png)
![2-[2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyrimidine](/img/structure/B6124806.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6124813.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-4-(3-hydroxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6124821.png)
![2-[(4-ethoxyphenyl)amino]-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide](/img/structure/B6124828.png)
![4-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B6124843.png)
![2-[4-cyclopentyl-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6124857.png)

![(1S*,4S*)-2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6124879.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide](/img/structure/B6124886.png)
![9-methyl-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6124895.png)